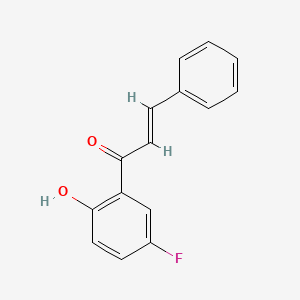

5'-Fluoro-2'-hydroxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCMOVNYZGSAEB-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Hydroxychalcone and Its Analogues

Claisen–Schmidt Condensation Approaches

The Claisen-Schmidt condensation stands as the cornerstone for synthesizing chalcones. iiste.orgjapsonline.comrasayanjournal.co.in It involves an aldol (B89426) condensation between an enolizable ketone and a non-enolizable aldehyde, followed by dehydration to yield the α,β-unsaturated ketone structure characteristic of chalcones. iiste.orgresearchgate.net The reaction can be catalyzed by either acids or bases. researchgate.netjapsonline.com

Conventional Reaction Conditions (e.g., Acid- or Base-Catalyzed)

Conventional synthesis of 5'-fluoro-2'-hydroxychalcone analogues typically involves the reaction of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) in the presence of a base or acid catalyst, often with heating. japsonline.comrasayanjournal.co.in

Base-catalyzed condensation is the most common approach. iiste.orgrasayanjournal.co.in Strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) are frequently used in a solvent such as ethanol (B145695). tandfonline.comnih.govacs.org The reaction proceeds by forming an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. researchgate.net For instance, a series of 4'-fluoro-2'-hydroxychalcones were synthesized by refluxing 4'-fluoro-2'-hydroxyacetophenone (B74785) with various substituted benzaldehydes in ethanol with a catalytic amount of aqueous KOH. tandfonline.com This method generally provides good to high yields, ranging from 74% to 91%. tandfonline.com Another study reported the synthesis of 2'-hydroxychalcones by stirring the reactants at room temperature for several hours in the presence of KOH pellets in ethanol. innovareacademics.in

Acid-catalyzed condensation is also utilized, though less frequently. Catalysts such as gaseous hydrogen chloride (HCl) or sulfuric acid (H₂SO₄) in a suitable solvent like methanol (B129727) can facilitate the reaction. iiste.org The acid protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to attack by the enol form of the acetophenone. iiste.org

| Reactants | Catalyst/Solvent | Conditions | Product Yield | Reference |

| 4'-Fluoro-2'-hydroxyacetophenone, Benzaldehydes | KOH/Ethanol | Reflux | 74-91% | tandfonline.com |

| 2'-Hydroxyacetophenone, Benzaldehydes | KOH/Ethanol | Room Temp, 6-12h | - | innovareacademics.in |

| 2'-Hydroxyacetophenone, Benzaldehydes | NaOH (40%)/Ethanol | 5-10°C then Room Temp | - | rasayanjournal.co.in |

Mechanochemical Synthesis Techniques (e.g., Ball Milling)

Mechanochemical synthesis, particularly using ball milling, has emerged as a green and efficient alternative for synthesizing chalcones. nih.govmdpi.com This solvent-free or liquid-assisted grinding technique reduces the need for hazardous solvents and can significantly shorten reaction times. nih.govresearchgate.netbeilstein-journals.org

In a study on the synthesis of 2'-hydroxychalcones, a one-step mechanochemical Claisen-Schmidt condensation was performed using a vibratory ball mill. mdpi.com The model reaction between 5'-fluoro-2'-hydroxyacetophenone (B1294895) and 3,4-dimethoxybenzaldehyde (B141060) was optimized by testing various catalysts, reagent ratios, and reaction times. mdpi.comnih.gov The optimal conditions were found to be the use of 2 equivalents of KOH as the catalyst with the benzaldehyde added in two portions over two 30-minute grinding cycles, resulting in a 96% yield. mdpi.com This method proved superior to conventional solution-based synthesis in terms of efficiency and environmental impact. mdpi.com The reactions are typically performed in zirconium dioxide jars with zirconium dioxide balls at a high frequency. mdpi.com

| Reactants | Catalyst | Conditions | Product Yield | Reference |

| 5'-Fluoro-2'-hydroxyacetophenone, 3,4-dimethoxybenzaldehyde | KOH (2 eq) | Ball Mill (30 Hz), 2 x 30 min cycles | 96% | mdpi.com |

| 1-Methylindole-3-carboxaldehyde, Substituted acetophenones | KOH (10 mol%) | Ball Mill, Liquid-assisted grinding, 15-60 min | 28-79% | mdpi.com |

Ultrasound-Accelerated Synthesis

Ultrasound irradiation is another green chemistry technique that accelerates the synthesis of chalcones by providing energy through acoustic cavitation. mdpi.comjapsonline.comrasayanjournal.co.in This method often leads to shorter reaction times and higher yields compared to conventional methods. nih.govjapsonline.com

The synthesis of chalcones and their derivatives under ultrasound irradiation typically employs heterogeneous catalysts like pulverized KOH, NaOH, or KF-Al2O3. japsonline.com For example, the condensation of 2-acetylnaphthalene (B72118) with benzaldehyde derivatives was carried out under ultrasonic irradiation for 8 hours in the presence of KOH in methanol. nih.gov Another study reported the synthesis of chalcone-linked 1,2,3-triazole derivatives using ultrasound assistance. mdpi.com Researchers have also successfully synthesized 2'-hydroxychalcones using ultrasonication in an ethanol-water solvent system, demonstrating it as a viable and sustainable method. researchgate.net The use of ultrasound has been shown to increase reaction yields by up to 10% while reducing the reaction time significantly. mdpi.com

| Reactants | Catalyst/Solvent | Conditions | Key Advantage | Reference |

| 2-Acetylnaphthalene, Benzaldehyde derivatives | KOH/Methanol | Ultrasonic irradiation, 8h | - | nih.gov |

| 2'-Hydroxyacetophenones, Benzaldehydes | -/Ethanol-water | Ultrasonication | Sustainable, facile synthesis | researchgate.net |

| Furfural, 2,4-dihydroxyacetophenone | - | Sonication | 10% yield increase, 1/20 time | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular method for organic reactions due to its efficiency, offering rapid heating, shorter reaction times, and often higher yields. nih.govmdpi.compsu.eduglobalresearchonline.net This technique has been successfully applied to the Claisen-Schmidt condensation for the synthesis of chalcones, including fluorinated derivatives. mdpi.comjapsonline.comsapub.org

In this method, reactants are mixed with a catalyst, which can be heterogeneous (e.g., K₂CO₃, Ba(OH)₂) or homogeneous (e.g., piperidine, aqueous alkali), and irradiated with microwaves. japsonline.com The reaction times are dramatically reduced from hours in conventional methods to just a few minutes under microwave irradiation. mdpi.comglobalresearchonline.net For instance, the synthesis of certain chalcones was achieved in 1-4 minutes with high yields, compared to 12-48 hours required for conventional methods. researchgate.net A study on the synthesis of fluorinated chalcones found that microwave activation under solvent-free conditions gave good yields (>75%), whereas conventional methods resulted in very low yields or no reaction at all. sapub.org Similarly, the synthesis of morpholine-containing chalcones was significantly more efficient using microwave irradiation compared to conventional heating. mdpi.com

| Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Prenylated hydroxyacetophenone, Benzaldehydes | Microwave irradiation | 1-4 min | - | researchgate.net |

| Benzaldehyde, Acetophenone | Solvent-free, microwave activation | - | >75% | sapub.org |

| Substituted acetophenone, Benzaldehydes | Ethanolic KOH, microwave irradiation (80°C) | - | - | mdpi.com |

| 2'-hydroxy acetophenone, 4-aminodimethyl benzaldehyde | Piperidine/Ethanol, microwave irradiation (120°C) | 10 min | 87% | nih.gov |

Utilization of Fluorinated Precursors in Chalcone (B49325) Synthesis

The introduction of fluorine atoms into the chalcone scaffold is a key strategy in medicinal chemistry to modulate the compound's electronic and pharmacokinetic properties. The use of fluorinated starting materials is central to this approach.

Reactions Involving 5'-Fluoro-2'-hydroxyacetophenone

5'-Fluoro-2'-hydroxyacetophenone is a critical precursor for the synthesis of a variety of fluorinated chalcones. Its reaction via Claisen-Schmidt condensation with different substituted benzaldehydes allows for the creation of a diverse library of compounds. tandfonline.commdpi.com

In a conventional approach, 4'-fluoro-2'-hydroxyacetophenone (an isomer of 5'-fluoro-2'-hydroxyacetophenone) was reacted with various substituted benzaldehydes in refluxing ethanol with a base catalyst to produce the corresponding chalcones in high yields. tandfonline.com More advanced, greener methods have also utilized this precursor. A notable example is the mechanochemical synthesis of a series of 2'-hydroxychalcones where 5'-fluoro-2'-hydroxyacetophenone was chosen as a model reagent due to its relatively low melting point and the utility of the fluorine atom as an NMR spectroscopic probe. mdpi.comnih.gov This solid-state reaction, catalyzed by KOH under ball-milling conditions, yielded the desired chalcones in high to excellent yields. mdpi.com These studies highlight the versatility of 5'-fluoro-2'-hydroxyacetophenone as a building block in both traditional and modern synthetic protocols.

| Precursor | Reaction Type | Co-reactant(s) | Method | Product Class | Reference |

| 4'-Fluoro-2'-hydroxyacetophenone | Base-catalyzed Claisen-Schmidt | Substituted benzaldehydes | Conventional (reflux in ethanol) | 4'-Fluoro-2'-hydroxychalcones | tandfonline.com |

| 5'-Fluoro-2'-hydroxyacetophenone | Base-catalyzed Claisen-Schmidt | 3,4-Dimethoxybenzaldehyde, other benzaldehydes | Mechanochemical (ball milling) | This compound analogues | mdpi.com |

| 2'-Hydroxyacetophenone | Base-catalyzed Claisen-Schmidt | Substituted benzaldehydes | Conventional (stirring in ethanol) | 2'-Hydroxychalcones | rasayanjournal.co.in |

Reactions Involving 4'-Fluoro-2'-hydroxyacetophenone

The primary and most direct route to synthesizing this compound and its derivatives is through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol condensation of 4'-Fluoro-2'-hydroxyacetophenone with a variety of substituted benzaldehydes. nih.govtandfonline.com The presence of the hydroxyl group at the 2'-position and the fluorine atom at the 4'-position on the acetophenone ring are crucial for the resulting chalcone's structure and properties.

The general procedure involves reacting 4'-fluoro-2'-hydroxyacetophenone with an appropriately substituted aldehyde in a solvent such as ethanol, under reflux conditions. tandfonline.com The reaction is typically catalyzed by a base. Following the condensation, the resulting chalcone can be isolated. For instance, a series of novel 4'-fluoro-2'-hydroxychalcones were prepared through the aldol condensation of 4'-fluoro-2'-hydroxyacetophenone with different substituted benzaldehydes, yielding the target chalcones in high yields ranging from 74% to 91%. tandfonline.com 4'-Fluoro-2'-hydroxyacetophenone itself can be prepared via the Fries rearrangement of 3-fluorophenyl acetate. chemicalbook.com

Derivatization from Other Fluorinated Acetophenones or Benzaldehydes

The structural diversity of fluorinated hydroxychalcones can be expanded by utilizing a range of other fluorinated acetophenones or benzaldehydes as starting materials. The position and number of fluorine substituents on either aromatic ring of the chalcone backbone can be modulated by selecting the appropriate precursors.

For example, fluorinated chalcones have been synthesized via cross-aldol condensation between various fluoro-acetophenones (such as 2-fluoroacetophenone (B1329501) and 4-fluoroacetophenone) and benzaldehyde analogues. scienceandtechnology.com.vn Similarly, the synthesis of B-ring fluoro-substituted chalcones is readily achieved through the Claisen-Schmidt reaction of acetophenones with the corresponding fluorobenzaldehydes (o-, m-, or p-fluorobenzaldehyde). sapub.orgnih.gov This modularity allows for the systematic introduction of fluorine atoms at specific positions, which is critical for tuning the molecule's electronic properties. The synthesis of a series of chalcones using 4-fluoro-3-methylacetophenone (FMAA) and various substituted benzaldehydes further illustrates this derivatization strategy. orientjchem.org

Green Chemistry Principles in the Synthesis of Fluorinated Hydroxychalcones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. acs.org These approaches are particularly relevant for the production of fluorinated hydroxychalcones.

Solvent-Free Methods (e.g., Grinding Techniques)

A prominent green chemistry approach is the use of solvent-free reaction conditions, often facilitated by mechanochemistry, such as grinding. acs.orgscitepress.org This technique involves grinding the solid reactants, typically an acetophenone and a benzaldehyde, with a solid base catalyst like sodium hydroxide (NaOH) in a mortar and pestle. rsc.org The friction and pressure generated provide the energy to initiate and complete the reaction, often in a remarkably short time and with high yields. gkyj-aes-20963246.com

This method has been successfully applied to the synthesis of fluorinated chalcones. In one study, fluorinated chalcones were prepared by grinding commercial fluoro-substituted acetophenones with benzaldehydes and solid NaOH, affording the products in moderate yields (41-49%) after just 20 minutes of grinding. scienceandtechnology.com.vn Another study optimized the mechanochemical synthesis of a this compound derivative under ball mill conditions, achieving a 96% yield using potassium hydroxide (KOH) as the catalyst. mdpi.com These solvent-free methods not only minimize the production of hazardous waste but also simplify product isolation, often requiring just a simple wash with water. rsc.orggkyj-aes-20963246.com

| Reactants | Catalyst | Method | Time | Yield (%) | Reference |

| 5'-Fluoro-2'-hydroxyacetophenone + 3,4-Dimethoxybenzaldehyde | KOH | Ball Milling | 60 min | 96 | mdpi.com |

| Fluoro-acetophenones + Benzaldehydes | NaOH | Grinding | 20 min | 41-49 | scienceandtechnology.com.vn |

| 4-Hydroxy-acetophenone + 6-Fluoro-2-chlorobenzaldehyde | NaOH | Grinding | ~20 min | 26.55 | gkyj-aes-20963246.com |

| 4-Methoxyacetophenone + 4-Hydroxybenzaldehyde | NaOH | Grinding | 30 min | 32.5 | scitepress.org |

Use of Reusable Catalysts (e.g., Ionic Liquids, Resins)

Another key principle of green chemistry is the use of reusable catalysts to minimize waste and cost. Ionic liquids (ILs) and solid-supported catalysts like resins have emerged as effective and recyclable alternatives in chalcone synthesis. iiste.orgnih.gov

Ionic liquids can act as both the catalyst and the solvent, offering advantages such as low vapor pressure, thermal stability, and ease of separation from the reaction products. iiste.orgacs.orgdicp.ac.cn Brønsted acidic ionic liquids have been shown to be efficient dual catalyst-solvents for the Claisen-Schmidt condensation, with the IL being easily recovered and reused without significant loss of activity. acs.orgdicp.ac.cn For example, sulfonic acid-functionalized ionic liquids have demonstrated high activity, leading to chalcone yields of 85–94%. acs.org Phosphonium-based ionic liquids have also been used, providing high yields under mild conditions, with the catalyst being reusable for several cycles. researchgate.net

Solid catalysts, such as polymer-supported reagents and functionalized resins, offer similar benefits of easy separation and reusability. nih.govthieme-connect.com Polyamines supported on silica (B1680970) gel have been developed as a novel reusable catalyst for chalcone synthesis, demonstrating an environmentally friendly approach with mild reaction conditions. bibliomed.org Other heterogeneous catalysts, including natural phosphates and zeolites, have also been employed to facilitate the Claisen-Schmidt condensation under greener conditions. iiste.org

| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference |

| Ionic Liquid | Sulfonic acid-functionalized ILs | Dual catalyst/solvent, high yield (85-94%), recyclable | acs.org |

| Ionic Liquid | Brønsted acidic ILs | Dual catalyst/solvent, recyclable | dicp.ac.cn |

| Ionic Liquid | Phosphonium ILs | Mild conditions, high yields, recyclable | researchgate.net |

| Supported Catalyst | Silica gel supported polyamine | Reusable, mild conditions, environmentally friendly | bibliomed.org |

| Resin | Polyethylene glycol (PEG) | High purity, high reactant accessibility | nih.gov |

Synthetic Routes for Novel this compound Derivatives

The synthetic utility of this compound extends to its use as a precursor for novel derivatives and more complex heterocyclic systems. The reactive α,β-unsaturated ketone moiety is a versatile functional group that can participate in various chemical transformations.

A significant derivatization pathway involves the cyclization of these chalcones to form pyrazole (B372694) derivatives. For instance, a series of novel 4'-fluoro-2'-hydroxychalcones were first synthesized via aldol condensation and then subsequently cyclized by reacting them with hydrazine (B178648) hydrate (B1144303). nih.govtandfonline.com This reaction proceeds in good yields (65–78%) and transforms the five-atom chalcone core into a 3,5-diaryl-4,5-dihydropyrazole structure. tandfonline.com This transformation highlights how the initial fluorinated hydroxychalcone (B7798386) scaffold serves as a key intermediate for building more complex molecular architectures with potential applications in medicinal chemistry.

Preclinical Pharmacological Investigations of 5 Fluoro 2 Hydroxychalcone Derivatives

Anticancer and Antiproliferative Activities

Fluorinated 2'-hydroxychalcones have demonstrated notable antiproliferative effects across a range of human cancer cell lines. The introduction of fluorine is believed to create metabolically stable C-F bonds, potentially enhancing the bioavailability and potency of these compounds compared to their non-fluorinated counterparts. nih.govresearchgate.net

Research has shown that fluorinated 2'-hydroxychalcone (B22705) derivatives are effective against various cancer cell types. Difluoro derivatives, in particular, have been identified as highly effective against human pancreatic BxPC-3 cancer cells. nih.govresearchgate.net These compounds also showed activity against the triple-negative human breast cancer cell line BT-20. nih.govresearchgate.net

Studies on other cancer cell lines have further elucidated the anticancer potential of this class of compounds. For instance, fluorinated chalcones have exhibited cytotoxic activities against HepG2 liver cancer cells, with IC50 values ranging from 67.51 to 108.20 µM for most tested compounds. scienceandtechnology.com.vn Bicyclic chalcone (B49325) analogs have shown potent antiproliferative activity against the DU145 and PC-3 prostate cancer cell lines, with some derivatives demonstrating IC50 values in the sub-micromolar range (0.45–0.71 μM). acs.org Additionally, various chalcone hybrids have been tested against lung cancer (A549) and breast cancer (MCF-7) cell lines, showing significant activity. nih.govmdpi.com

Table 1: Antiproliferative Activity of 5'-Fluoro-2'-hydroxychalcone Derivatives Against Human Cancer Cell Lines

Comparative studies have highlighted the advantages of fluorine substitution in 2'-hydroxychalcones. Fluorinated chalcones were found to be more potent antiproliferative and antioxidant compounds than their non-fluorinated hydroxyl counterparts. nih.govresearchgate.net This enhanced activity is attributed to the influence of the metabolically stable carbon-fluorine (C-F) bond, which improves bioavailability. nih.govresearchgate.net Studies on HepG2 cells also indicated that fluoro-substituted chalcones were more effective than non-fluorinated compounds, suggesting that the bioisosteric replacement of hydrogen with fluorine leads to increased anticancer activity. scienceandtechnology.com.vn Similarly, the presence of a hydroxyl group on the naphthalene (B1677914) ring of certain bicyclic chalcones was shown to be beneficial for antiproliferative activity against prostate cancer cells when compared to analogues lacking the OH group. acs.org

Antioxidant Activities

The antioxidant properties of this compound derivatives have been evaluated through various in vitro assays, demonstrating their capacity to neutralize free radicals and inhibit oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method is a common assay used to evaluate the antioxidant capacity of chemical compounds. A series of 4′-fluoro-2′-hydroxychalcones were assessed using this method, with the dimethoxy-substituted derivative (4′-fluoro-2′-hydroxy-2,3-dimethoxychalcone) showing the most potent antioxidant activity, with an IC50 value of 190.56 µg/mL. tandfonline.commdpi.com This indicates a significant ability to act as free radical scavengers. tandfonline.comanalis.com.my

Table 2: DPPH Radical Scavenging Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives

Beyond simple radical scavenging, these compounds have been tested for their ability to protect biological systems from oxidative stress. In a yeast-based antioxidant screening assay, 4'-fluoro-2'-hydroxychalcone derivatives were evaluated for their ability to inhibit hydrogen peroxide (H2O2)-induced oxidative stress. tandfonline.comtandfonline.com The results showed a similar potency trend to the DPPH assay, with the dimethoxy derivative (4′-fluoro-2′-hydroxy-2,3-dimethoxychalcone) again being the most active in protecting yeast cells from oxidative damage. tandfonline.commdpi.comtandfonline.com This suggests that these compounds can effectively mitigate the harmful effects of reactive oxygen species in a cellular environment. mdpi.comacs.org

Anti-inflammatory Activities

Chalcone derivatives are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade. researchgate.net Synthetic fluoro-hydroxy substituted pyrazole (B372694) chalcones have demonstrated a selective inhibitory effect against the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain, while showing only moderate effects against COX-1. nih.govsci-hub.se

In a study evaluating a series of 4'-fluoro-2'-hydroxychalcones, an in vitro COX assay revealed a broad range of inhibitory activity. tandfonline.com The 4′-fluoro-2′-hydroxy-4-methoxychalcone derivative was identified as having the highest anti-inflammatory activity within the tested series. mdpi.comnih.gov This activity is linked to the inhibition of COX enzymes and a subsequent reduction in prostaglandin (B15479496) formation. researchgate.netsci-hub.se The findings suggest that specific substitutions on the chalcone scaffold can be tailored to achieve potent and selective anti-inflammatory effects. nih.govnih.gov

Table of Mentioned Compounds

Cyclooxygenase (COX) Inhibition Studies (e.g., COX-1, COX-2)

Derivatives of this compound have been the subject of in vitro studies to determine their inhibitory effects on cyclooxygenase (COX) enzymes, which are key to the inflammatory process. Research has shown that these compounds can exhibit a range of inhibitory activity against both COX-1 and COX-2. tandfonline.com

In one study, a series of 4′-fluoro-2′-hydroxychalcones were synthesized and evaluated for their COX inhibitory potential. The findings indicated that these compounds had inhibitory activity for both COX-1, with half-maximal inhibitory concentrations (IC₅₀) ranging from 14.68 µM to over 30 µM, and for COX-2, with IC₅₀ values between 0.93 µM and 12.35 µM. tandfonline.com Notably, a derivative with a monomethoxy substitution demonstrated significant COX-2 inhibitory activity (IC₅₀ = 1.53 μM) and a favorable selectivity index. tandfonline.com Synthetic fluoro-hydroxy substituted pyrazole chalcones have also been shown to selectively inhibit the COX-2 enzyme, with a more moderate effect on COX-1. nih.govsci-hub.se This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

The anti-inflammatory effects of these chalcone derivatives are often linked to their ability to inhibit COX and the subsequent reduction in prostaglandin formation. sci-hub.se The presence of a 2-hydroxyl group on the A ring and the fluorination of chalcones are considered important for enhancing their biological activities, including anti-inflammatory effects. tandfonline.com

Table 1: In Vitro COX Inhibition by 4'-Fluoro-2'-hydroxychalcone Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 4'-fluoro-2'-hydroxy-4-methoxychalcone (5d) | COX-1 | 19.25 | 12.58 |

| COX-2 | 1.53 | ||

| Dihydropyrazole of 5d (6d) | COX-1 | 17.48 | 18.79 |

| COX-2 | 0.93 | ||

| Celecoxib (Reference) | COX-1 | 15.27 | 35.51 |

| COX-2 | 0.43 |

Data sourced from a study on novel 4′-fluoro-2′-hydroxy-chalcone derivatives. tandfonline.com

Inhibition of Prostaglandin E2 (PGE2) Production

The anti-inflammatory activity of 2'-hydroxychalcone derivatives is closely associated with their ability to suppress the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov The synthesis of PGE2 is catalyzed by cyclooxygenase (COX) enzymes, particularly COX-2, during an inflammatory response. Therefore, the inhibition of PGE2 production serves as a crucial indicator of the anti-inflammatory potential of these compounds. scispace.com

A study involving a series of synthetic 2'-hydroxychalcones screened their effects on COX-2-catalyzed prostaglandin production in lipopolysaccharide (LPS)-treated RAW 264.7 cells. nih.gov The research highlighted that the inhibitory activity against PGE2 production was significantly influenced by the substituents on the B ring of the chalcone structure. nih.gov Specifically, the most active compounds typically featured at least two methoxy (B1213986) or benzyloxy groups on the B ring. nih.gov

Furthermore, docking studies have been employed to understand the relationship between the structure of these chalcones and their PGE2 inhibitory activities, by modeling their interaction with the COX-2 enzyme. nih.gov In another study, 2-chloroquinolinyl chalcones were found to reduce the production of PGE2 by stimulated leukocytes in vivo. scispace.com These findings underscore the potential of this compound derivatives to modulate the inflammatory cascade by targeting the COX-PGE2 pathway.

Modulation of Inflammatory Mediators (e.g., iNOS, IL-1α, IL-6, IL-10, ICAM-1, VCAM-1)

Chalcones and their derivatives have been shown to modulate various inflammatory pathways beyond COX inhibition, including the downregulation of inducible nitric oxide synthase (iNOS) and the production of inflammatory cytokines. ceu.estandfonline.com Chalcones have demonstrated the ability to inhibit the production of cytokines such as Interleukin-6 (IL-6). ceu.es The expression of iNOS, which produces nitric oxide (NO), a pro-inflammatory molecule, can be inhibited by certain chalcone derivatives. tandfonline.commdpi.com For instance, 2'-hydroxychalcones have been found to inhibit iNOS-catalyzed NO production in lipopolysaccharide-treated macrophage-like cells. mdpi.com

The expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on cell surfaces is crucial for the recruitment of inflammatory cells to a site of inflammation. nih.gov Cytokines such as IL-1β and TNF-α are known to up-regulate ICAM-1 expression. nih.gov In certain cellular contexts, oscillating high glucose conditions have been shown to trigger the expression of ICAM-1, VCAM-1, and IL-6 in endothelial cells. nih.gov While direct studies on this compound's effect on all these specific mediators are not extensively detailed in the provided results, the known anti-inflammatory properties of the broader chalcone class suggest a potential for modulation. For example, IL-10, an anti-inflammatory cytokine, has been shown in some studies not to modulate ICAM-1 or VCAM-1 expression on human gingival fibroblasts. nih.gov

Antimicrobial and Antiparasitic Activities

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria, Methicillin-resistant Staphylococcus aureus)

Fluorinated chalcones have demonstrated notable antibacterial properties, exhibiting a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of fluorine into the chalcone structure can confer lipophilicity, potentially enhancing pharmacological properties. researchgate.net

Studies on new fluorinated chalcones have shown remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 µg/mL. researchgate.net Some of these compounds also showed efficacy against other Gram-positive bacteria such as S. pyrogenes and S. faecalis, as well as Gram-negative bacteria like E. coli and P. aeruginosa. researchgate.net For instance, one derivative exhibited good activity against P. aeruginosa with an MIC of 50 µg/mL. researchgate.net It is noteworthy that some of these synthetic chalcones were active against pathogens for which the standard drug, ciprofloxacin, was inactive. researchgate.net

Other research has focused on hydroxychalcones, with one study investigating an anti-candidal hydroxychalcone (B7798386) for its activity against MRSA. nih.gov This compound, 2,4,2'-trihydroxy-5'-methylchalcone, showed MICs of 25.0-50.0 µg/mL against 20 tested MRSA strains. nih.gov In general, many chalcone derivatives display significant antibacterial effects against Gram-positive bacteria, including multidrug-resistant clinical isolates, but may be less active against Gram-negative strains. scielo.brnih.gov

Table 2: Antibacterial Activity of Fluorinated Chalcone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Fluorinated Chalcone (4) | MRSA | 25-50 |

| Fluorinated Chalcone (5) | MRSA | 25-50 |

| Fluorinated Chalcone (8) | MRSA | 25-50 |

| Fluorinated Chalcone (8) | P. aeruginosa | 50 |

| Fluorinated Chalcone (4) | C. ulcerans | 50 |

| Fluorinated Chalcone (5) | C. ulcerans | 50 |

| Fluorinated Chalcone (8) | C. ulcerans | 50 |

Data sourced from a study on the synthesis and antibacterial activities of new fluorinated chalcones. researchgate.net

Antifungal Efficacy (e.g., against Candida albicans, Dermatophytes)

Chalcones have been recognized for their antifungal properties. The presence of hydroxyl groups on the chalcone structure appears to be crucial for inhibiting the growth of Candida species. researchgate.net Specifically, 2,4,2'-trihydroxy-5'-methylchalcone has been identified as having the most intensive anti-Candida activity among a series of tested derivatives. researchgate.net However, other studies have reported that some chalcone derivatives showed no positive results against Candida albicans. researchgate.net The antifungal agent 5-Fluorouridine has demonstrated in vitro activity against C. albicans and C. parapsilosis, inhibiting virulence factors like biofilm formation and hyphal growth. mdpi.com

Chalcones have also been investigated for their efficacy against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. One of the main virulence factors of these fungi is their ability to form biofilms. nih.govfrontiersin.org 2-Hydroxychalcone (B1664081) has been evaluated for its activity against Trichophyton rubrum and Trichophyton mentagrophytes. nih.govfrontiersin.org In these studies, 2-hydroxychalcone demonstrated a Minimum Inhibitory Concentration (MIC) of 7.8 mg/L and a Minimum Fungicidal Concentration (MFC) of 15.6 mg/L against all tested dermatophyte strains. nih.govfrontiersin.org This indicates its potential as an anti-dermatophytic agent. nih.govfrontiersin.org

Table 3: Antifungal Activity of 2-Hydroxychalcone against Dermatophytes

| Organism | MIC (mg/L) | MFC (mg/L) |

|---|---|---|

| T. rubrum ATCC 28189 | 7.8 | 15.6 |

| T. rubrum ATCC MYA-4438 | 7.8 | 15.6 |

| T. mentagrophytes ATCC 11481 | 7.8 | 15.6 |

Data sourced from a study on 2-hydroxychalcone as an agent against dermatophyte biofilms. nih.govfrontiersin.org

Antimalarial Activity (e.g., against Plasmodium falciparum)

Chalcones have emerged as a promising class of compounds in the search for new antimalarial agents, particularly due to the rise of drug-resistant strains of Plasmodium falciparum. d-nb.infopsu.edu The antimalarial activity of chalcones is often attributed to the substitution pattern, hydrophobicity, and size of the B ring in their structure. d-nb.info

Research has shown that various chalcone derivatives are active against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. d-nb.info One study analyzing ten different chalcones found good activity against a chloroquine-sensitive strain (MRC-2) with IC₅₀ values ranging from 0.12–0.36 µg/mL, and against a chloroquine-resistant strain (RKL-9) with IC₅₀ values from 0.15–0.52 µg/mL. d-nb.info The substitution of a fluoro group on ring B is noted as a structural feature that can increase antimalarial activity. psu.edu

While direct studies on this compound are not detailed in the provided results, the established importance of the fluoro-substituent in enhancing antimalarial efficacy suggests that this compound class warrants further investigation. psu.edu The development of new antimalarial drugs is critical, and chalcones represent a structural template that can be modified to create potent and inexpensive therapeutic agents. psu.edu

Antileishmanial Activity (e.g., against Leishmania donovani)

Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health issue. Research into new therapeutic agents is ongoing, with chalcones emerging as a promising class of compounds. A recent study investigated a library of 2'-hydroxychalcone derivatives for their activity against L. donovani axenic amastigote forms. mdpi.comtandfonline.com

In this study, 2'-hydroxychalcones with varying substituents on both aromatic rings were synthesized and evaluated. Among the derivatives with a 5'-fluoro substitution on the A-ring, their activity was compared to analogues with chloro and bromo substitutions. For instance, when comparing 2,3-dimethoxy substituted analogues, the 5'-fluoro derivative was found to be less active than its 5'-chloro and 5'-bromo counterparts against L. donovani. mdpi.com However, other derivatives in the broader 2'-hydroxychalcone series demonstrated significant potency. Specifically, compounds 6 (5'-chloro-2'-hydroxy-3,4-dimethoxychalcone) and 11 (5'-bromo-2'-hydroxy-2,3-dimethoxychalcone) were the most potent, with IC₅₀ values of 2.33 µM and 2.82 µM, respectively, which were superior to the reference drug Miltefosine (IC₅₀ = 3.66 µM). mdpi.comtandfonline.com

The findings suggest that while the 2'-hydroxychalcone scaffold is a promising starting point for antileishmanial drug discovery, the nature of the halogen at the 5'-position, along with the substitution pattern on the B-ring, plays a crucial role in determining the activity against L. donovani.

Table 1: Antileishmanial Activity of Selected 2'-Hydroxychalcone Derivatives against L. donovani

| Compound | Substituents | IC₅₀ (µM) against L. donovani | Reference |

|---|---|---|---|

| Compound 6 | 5'-Chloro, 2'-hydroxy, 3,4-dimethoxy | 2.33 | mdpi.comtandfonline.com |

| Compound 11 | 5'-Bromo, 2'-hydroxy, 2,3-dimethoxy | 2.82 | mdpi.comtandfonline.com |

| Miltefosine (Reference) | - | 3.66 | mdpi.comtandfonline.com |

Enzyme Inhibition Studies

5-Lipoxygenase Inhibition

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. uomustansiriyah.edu.iq The inhibition of this enzyme is a rational approach for developing new anti-inflammatory drugs. uomustansiriyah.edu.iq Chalcones have been identified as potent inhibitors of 5-LOX. nih.govresearchgate.netresearchgate.net

Studies on various chalcone derivatives have demonstrated their potential as 5-LOX inhibitors. For example, a series of 3,4-dihydroxychalcones showed potent inhibitory effects on 5-lipoxygenase. nih.gov More specifically, research on 2'-hydroxychalcones has shown that these compounds can possess significant LOX inhibitory activity. mdpi.comnih.gov In one study, a 2'-hydroxychalcone derivative (3c ) with a methoxymethylene group on ring A and three methoxy groups on ring B was the most potent LOX inhibitor, with an IC₅₀ value of 45 μM. mdpi.comnih.gov Another derivative (4b ), with two hydroxyl groups on ring B, also showed satisfactory LOX inhibition (IC₅₀ = 70 μM). mdpi.comnih.gov

While specific data on this compound derivatives as 5-LOX inhibitors is not extensively documented in the reviewed literature, the established anti-inflammatory and enzyme-inhibiting properties of structurally similar chalcones suggest this is a promising area for future investigation. The presence of the 2'-hydroxyl group is considered important for activity, and fluorination is known to enhance the biological activities of chalcones. tandfonline.comnih.govnih.gov Some phenylsulphonyl urenyl chalcones and 3,4-dihydroxychalcones have been reported as dual 5-LOX/COX inhibitors. researchgate.net

Table 2: 5-Lipoxygenase Inhibitory Activity of Selected 2'-Hydroxychalcone Derivatives

| Compound | Key Structural Features | IC₅₀ (µM) against Soybean LOX | Reference |

|---|---|---|---|

| Chalcone 3c | 2'-hydroxy, 4'-OMOM, 2,4,5-trimethoxy | 45 | mdpi.comnih.gov |

| Chalcone 4b | 2',4'-dihydroxy, 2,5-dihydroxy | 70 | mdpi.comnih.gov |

Tubulin Polymerization Inhibition

Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are effective anticancer drugs. Chalcones have been identified as a class of compounds that can inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.com

Research has shown that substitutions on the chalcone rings significantly influence their antitubulin activity. A review on synthetic chalcone derivatives highlighted that chloro-substituted-2'-hydroxychalcones demonstrated better tubulin inhibition and cytotoxic activity compared to curcumin. researchgate.net The addition of chlorine was suggested to increase hydrophobic interactions and bioactivity. researchgate.net Similarly, novel chalcones containing a fluorine atom on the B ring have shown potent antiproliferative effects. researchgate.net

One study found that a specific chalcone derivative was the most effective inhibitor of tubulin assembly in its series, with an IC₅₀ of 10 µM. researchgate.net Other chalcone-like derivatives have been shown to inhibit tubulin polymerization with IC₅₀ values below 2 μM. researchgate.net While direct IC₅₀ values for this compound were not specified in the reviewed literature, the evidence strongly supports that both the 2'-hydroxy and fluoro-substitutions on the chalcone scaffold are key features for potent tubulin polymerization inhibition. researchgate.netresearchgate.net

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for Alzheimer's disease. Chalcone derivatives have been extensively studied as potential cholinesterase inhibitors.

A study on fluoro-chalcone-substituted amino alkyl derivatives revealed that the position of the fluorine atom significantly influenced activity and selectivity. nih.gov A 2-fluoro-substituted analog with a specific amino alkyl chain was the most potent AChE inhibitor with an IC₅₀ of 0.21 µM and showed high selectivity for AChE over BChE. nih.gov In that series, 2- and 4-fluoro-substituted analogs were generally more active than 3-fluoro-substituted ones. nih.gov

Another study evaluated 4-substituted 2-hydroxy-5-iodochalcones and found moderate to significant inhibitory effects against AChE, with IC₅₀ values ranging from 9.38 to 11.56 µM. researchgate.net Some of these derivatives were more effective against BChE than the standard drug donepezil. researchgate.net For instance, the flavonol derivative 3h showed a BChE IC₅₀ of 5.72 µM. researchgate.net Sulfonamide chalcones have also been assessed, showing moderate inhibition with IC₅₀ values from 56.1 to 95.8 μM for AChE and 19.5 to 79.0 μM for BChE. chalcogen.ro

Table 3: Cholinesterase Inhibitory Activity of Selected Chalcone Derivatives

| Compound Type | Key Structural Features | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Fluoro-chalcone amino alkyl derivative | 2-Fluoro substitution | AChE | 0.21 | nih.gov |

| 2-Hydroxy-5-iodochalcone | Varied B-ring substitution | AChE | 9.38 - 11.56 | researchgate.net |

| Sulfonamide chalcone | 3,4-dihydroxy B-ring | BChE | 19.5 - 79.0 | chalcogen.ro |

| 7-Chloro-6-iodoflavonol (3h) | Derivative of 2-hydroxychalcone | BChE | 5.72 | researchgate.net |

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in type 2 diabetes. researchgate.netresearchgate.net Chalcones have been recognized for their potential as α-glucosidase inhibitors. researchgate.netrjsocmed.com

Studies have shown that the substitution pattern on the chalcone rings influences their inhibitory activity. The presence of hydroxyl groups on both rings, particularly at the 2'- and 4'-positions of the A-ring and the C-3 and C-4 positions of the B-ring, is favorable for this activity. rjsocmed.com Chalcones featuring nitro groups or chloro substituents, combined with a hydroxy group, have demonstrated strong inhibition of α-glucosidase. rjsocmed.com Although not explicitly detailed for this compound, a study on various chalcone derivatives reported a wide range of IC₅₀ values, from 15 µM to 385 µM. researchgate.net Another study on 5-fluoro-2-oxindole derivatives, which share a fluorinated core, found potent α-glucosidase inhibition with IC₅₀ values as low as 35.83 µM, significantly better than the reference drug acarbose. researchgate.net This suggests that the fluoro-substitution is beneficial for this activity.

Bacterial Topoisomerase (DNA gyrase, Topo IV) Inhibition

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents like fluoroquinolones. nih.govtandfonline.comnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.govresearchgate.net There is growing interest in identifying new inhibitors for these enzymes to combat resistance.

Chalcones and other flavonoids have been investigated for their antibacterial properties, and one of the proposed mechanisms is the inhibition of bacterial enzymes, including topoisomerases. chalcogen.roacs.org Research on simple 2'-hydroxychalcones with halogen substitutions (including fluoro) on the B-ring has shown moderate antibacterial activity. chalcogen.ro A study on 4-chromanones and chalcones revealed that selected compounds inhibited E. coli topoisomerase IV. acs.org While specific inhibitory data (e.g., IC₅₀ values) for this compound derivatives against DNA gyrase and topoisomerase IV were not found in the reviewed literature, docking studies with other chalcone hybrids have suggested potential binding to DNA gyrase. acs.org The antibacterial activity of fluorinated chalcones against various pathogenic strains, including MRSA, has been documented, with Minimum Inhibitory Concentrations (MICs) in the range of 25-50 µg/mL for some derivatives. researchgate.net This antibacterial effect may be partly attributable to the inhibition of essential enzymes like topoisomerases.

Molecular and Cellular Mechanisms of Action of 5 Fluoro 2 Hydroxychalcone Derivatives

Modulation of Cellular Signaling Pathways

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it a key target for anticancer therapies. Chalcones, including 2'-hydroxychalcone (B22705) derivatives, have been shown to modulate this pathway. ceu.es These compounds can interfere with NF-κB signaling at multiple levels. nih.gov

One of the primary mechanisms by which chalcones inhibit the NF-κB pathway is through the inhibition of the IκB kinase (IKK) complex. nih.gov IKK is responsible for phosphorylating the inhibitor of κB (IκBα), which keeps NF-κB in an inactive state in the cytoplasm. ceu.es Phosphorylation of IκBα leads to its degradation and the subsequent translocation of NF-κB into the nucleus, where it activates the transcription of target genes. ceu.es By inhibiting IKK, certain chalcones prevent IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival and pro-inflammatory functions. ceu.esnih.gov For instance, 2'-hydroxy-3,5',5-trimethoxychalcone has been found to block the lipopolysaccharide-induced phosphorylation of IκB and the p65/RelA subunit of NF-κB, which inhibits the nuclear translocation of NF-κB in microglial cells. mdpi.com

Furthermore, some chalcone (B49325) derivatives can inhibit NF-κB activation through IKK-independent mechanisms. nih.gov For example, 4'-hydroxychalcone (B163465) has been reported to inhibit NF-κB by a mechanism suggested to involve the inhibition of proteasome function, which leads to the stabilization of IκBα. nih.govescholarship.org Additionally, some bichalcones have been synthesized and shown to significantly block the nuclear translocation of the p65 subunit of NF-κB. nih.gov The structural features of chalcones, such as the presence of a trimethoxy group on the A-ring and fluoro substitution on the B-ring, have been demonstrated to enhance their NF-κB inhibitory activity. nih.govescholarship.org

Research has also indicated that 2'-hydroxychalcone can inhibit the pro-survival NF-κB signaling pathway, contributing to its anticancer effects in breast cancer cells. nih.gov This inhibition of NF-κB signaling by 2'-hydroxychalcone derivatives is a key component of their pro-apoptotic and anti-proliferative activities. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and carcinogenesis. It is often overexpressed in various types of cancer cells. nih.govresearchgate.net The regulation of COX-2 expression is a crucial target for cancer prevention and treatment.

Fluorinated 2'-hydroxychalcones have demonstrated potential as regulators of COX-2 expression. nih.govresearchgate.net Studies have shown that difluoro derivatives of 2'-hydroxychalcone are particularly effective against human pancreatic cancer cells (BxPC-3) that have upregulated COX-2 expression. nih.govresearchgate.net This suggests that the presence of fluorine atoms in the chalcone structure enhances its ability to target cancer cells with high levels of COX-2. nih.govresearchgate.net The metabolic stability of the carbon-fluorine bond is thought to contribute to the increased bioavailability and potency of these fluorinated compounds compared to their non-fluorinated hydroxyl counterparts. nih.govresearchgate.net

In vitro assays have been used to evaluate the anti-inflammatory activity of 4'-fluoro-2'-hydroxychalcones. mdpi.com For instance, 4'-fluoro-2'-hydroxy-4-methoxychalcone has been identified as having the highest anti-inflammatory activity in a COX assay. mdpi.com The ability of these compounds to downregulate COX-2 expression is also linked to the inhibition of the NF-κB signaling pathway, as NF-κB is a key transcriptional regulator of the COX-2 gene. mdpi.com

| Compound/Derivative | Cell Line | Effect on COX-2 | Reference |

| Difluoro derivatives of 2'-hydroxychalcone | Human pancreatic BxPC-3 | Effective against cells with upregulated COX-2 expression | nih.govresearchgate.net |

| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | Not specified | High anti-inflammatory activity in COX assay | mdpi.com |

| 2'-hydroxy-3,5',5-trimethoxychalcone | BV2 microglial cells | Diminishes expression of NF-κB target gene COX-2 | mdpi.com |

Impact on Cell Cycle and Apoptosis Pathways

The cell cycle is a tightly regulated process that governs cell proliferation. A common mechanism of anticancer drugs is to disrupt the cell cycle, leading to a halt in cell division and subsequent cell death. Several chalcone derivatives have been shown to induce cell cycle arrest, with a notable effect at the G2/M phase transition. mdpi.comnih.govljmu.ac.uk

A chalcone derivative, referred to as 1C in one study, induced a significant G2/M arrest in both sensitive (A2780) and cisplatin-resistant (A2780cis) ovarian cancer cell lines. mdpi.com This arrest was observed after 12, 24, and 48 hours of treatment and was accompanied by a decrease in the number of cells in the G1 or S phase. mdpi.com Similarly, novel nitrogen-based chalcone analogs, DK13 and DK14, caused a significant cell cycle arrest at the G2/M phase in HCT-116 and LoVo colorectal cancer cells. nih.gov

The induction of G2/M arrest by chalcones is often associated with the modulation of key cell cycle regulatory proteins. For example, some chalcones have been found to decrease the expression of cyclin D1 and CDK4, and increase the expression of p53 and the cyclin-dependent kinase inhibitor p21. escholarship.orgnih.gov The chalcone derivative 1C was shown to modulate the activity of p21 and the phosphorylation of the retinoblastoma (Rb) protein. mdpi.com The induction of G2/M arrest by some chalcone derivatives is also linked to their ability to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle. tandfonline.com

| Chalcone Derivative | Cell Line(s) | Phase of Cell Cycle Arrest | Reference |

| 1C | A2780 and A2780cis (Ovarian) | G2/M | mdpi.com |

| DK13 and DK14 | HCT-116 and LoVo (Colorectal) | G2/M | nih.gov |

| Flavokawain B | Human oral carcinoma cells | G2/M | ljmu.ac.uk |

| (E)-2-(4′-methoxybenzylidene)-1-benzosuberone | Caco-2 (Colorectal) | G2/M | ljmu.ac.uk |

| (E)-2-(3′,4′-dimethoxy-benzylidene)-1-tetralone | Caco-2 (Colorectal) | G2/M | ljmu.ac.uk |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Chalcones, including 2'-hydroxychalcone derivatives, have been widely reported to be potent inducers of apoptosis. ceu.esnih.govmdpi.com

The pro-apoptotic effects of these compounds are mediated through various mechanisms that often involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. ceu.es In the intrinsic pathway, chalcones can alter the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. ceu.esfrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, such as caspase-3 and caspase-9. ceu.esfrontiersin.org

For instance, the chalcone derivative 1C was found to trigger apoptosis in ovarian cancer cells, which was associated with the cleavage of PARP, a substrate of activated caspase-3. mdpi.com Similarly, 2'-hydroxychalcone has been shown to induce apoptosis in breast cancer cells. nih.gov The presence of hydroxyl groups on the chalcone scaffold is considered important for their cytotoxic and apoptotic effects. sci-hub.se

Furthermore, some chalcones can activate the extrinsic pathway of apoptosis by upregulating the expression of death receptors like DR4 and DR5 on the surface of cancer cells. ceu.es

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling. However, excessive levels of ROS can lead to oxidative stress, cellular damage, and ultimately, apoptosis. nih.gov A growing body of evidence suggests that the anticancer activity of many chalcone derivatives is mediated through the generation of ROS. mdpi.combiomolther.org

The chalcone derivative 1C was shown to induce apoptosis in ovarian cancer cells, and this effect was closely associated with the generation of ROS. mdpi.com The potent antioxidant N-acetylcysteine (NAC) was able to suppress most of the effects of 1C, including apoptosis, underscoring the critical role of ROS in its antiproliferative activity. mdpi.com The accumulation of ROS can induce DNA damage, which in turn can trigger cell cycle arrest and apoptosis. mdpi.comjcancer.org

ROS can induce apoptosis through multiple pathways, including the mitochondrial pathway. frontiersin.orgnih.gov Increased ROS levels can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors. frontiersin.org In some cases, chalcone-induced ROS production has been linked to the activation of specific signaling pathways, such as the AKT/FoxO3a pathway, which can lead to apoptosis. frontiersin.org The generation of ROS by 2'-hydroxychalcone has been implicated in its ability to induce both autophagy and apoptosis in breast cancer cells. nih.gov

Direct Interactions with Biological Targets

The biological activities of 5'-Fluoro-2'-hydroxychalcone and its related derivatives are underpinned by their direct interactions with various molecular and cellular targets. These interactions disrupt essential life processes in target organisms, ranging from eukaryotic cancer cells to pathogenic fungi and bacteria. The mechanisms involve binding to key proteins, interfering with membrane integrity, and inhibiting the synthesis of vital macromolecules.

Tubulin Binding and Microtubule Destabilization

Chalcone derivatives have been identified as potent antimitotic agents that function by disrupting the dynamics of microtubules, which are crucial components of the eukaryotic cytoskeleton essential for cell division, shape, and intracellular transport. nih.gov These structures are polymers of α- and β-tubulin heterodimers. nih.govfrontiersin.org The mechanism of action for many chalcones involves binding to tubulin and inhibiting its polymerization into microtubules. This destabilization leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death). nih.govnih.gov

Chalcones are often modeled as analogs of colchicine (B1669291), a well-known microtubule-destabilizing agent. nih.gov They are believed to bind to the colchicine-binding site on β-tubulin, which prevents the proper assembly of the microtubule polymer. nih.govnih.govnih.gov This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division, ultimately inhibiting cell proliferation. nih.gov

Structure-activity relationship (SAR) studies have shown that specific substitutions on the chalcone scaffold can enhance this activity. For instance, the presence of fluoro substituents on the B-ring of the chalcone structure has been shown to increase antitumor potency. nih.gov Research on a specific α-substituted chalcone hybrid demonstrated a dose-dependent inhibition of tubulin polymerization in vitro, confirming its role as a microtubule-destabilizing agent. frontiersin.org This activity was further visualized in MCF-7 breast cancer cells, where treatment led to significant disruption of the microtubule network. frontiersin.org

| Compound Type | Mechanism | Primary Target | Cellular Outcome | Reference |

|---|---|---|---|---|

| Chalcone Derivatives | Inhibition of tubulin polymerization | Colchicine-binding site on β-tubulin | Microtubule destabilization, G2/M cell cycle arrest, Apoptosis | nih.govnih.govnih.gov |

| Fluoro-substituted Chalcones | Enhanced binding to tubulin | Colchicine-binding site on β-tubulin | Increased antitumor potency | nih.gov |

| α-Substituted Chalcone Hybrid (7m) | Inhibition of tubulin self-polymerization | Tubulin | Disruption of microtubule organization | frontiersin.org |

Ergosterol (B1671047) Quantification in Fungi

One of the key mechanisms of antifungal action for certain chalcones involves targeting the fungal cell membrane, specifically by interfering with its primary sterol, ergosterol. acs.orgresearchgate.net Ergosterol is vital for maintaining the fluidity, integrity, and function of the fungal plasma membrane. nih.gov Its inhibition or depletion leads to severe membrane stress and cell death.

Research on 2'-hydroxychalcone, a compound structurally related to this compound, has revealed that it can reduce the total amount of extractable ergosterol from fungal membranes. acs.orgresearchgate.net This suggests that the chalcone may act directly on ergosterol or interfere with its biosynthetic pathway. acs.orgresearchgate.net The quantification of ergosterol is a common method to assess the efficacy of antifungal agents that target the cell membrane. nih.gov

The standard procedure for ergosterol quantification involves saponification of whole yeast cells, followed by the extraction of non-saponifiable lipids (including ergosterol) with a solvent like n-heptane. The amount of ergosterol is then determined by spectrophotometry, as ergosterol and its precursors have a characteristic absorption spectrum between 240 and 300 nm. nih.gov A reduction in the characteristic peaks for ergosterol in treated cells compared to a control group indicates inhibition of its synthesis or enhanced degradation. acs.orgresearchgate.netnih.gov Studies have shown that treatment with 2'-hydroxychalcone leads to a significant reduction in extracted sterols, an effect also observed with known antifungal drugs like amphotericin B and fluconazole. acs.orgresearchgate.net

| Compound | Methodology | Finding | Implication | Reference |

|---|---|---|---|---|

| 2'-Hydroxychalcone | Ergosterol Quantification via Spectrophotometry | Reduced the amount of total sterols extracted from T. rubrum. | Ergosterol inhibition is a likely mechanism of antifungal action. | acs.orgresearchgate.net |

| Fluconazole | Ergosterol Quantification via Spectrophotometry | Inhibits the ergosterol biosynthetic pathway. | Disruption of the pathway leads to fungistasis. | nih.gov |

| Amphotericin B | Ergosterol Quantification via Spectrophotometry | Binds directly to ergosterol, forming pores. | Direct action on membrane sterol leads to cell leakage. | acs.orgresearchgate.net |

Dissipation of Bacterial Membrane Potential

The bacterial cytoplasmic membrane maintains a transmembrane potential, which is essential for critical cellular processes like ATP synthesis, transport, and motility. nih.govharvard.edu A number of antibacterial agents, including certain chalcone derivatives, exert their bactericidal effects by disrupting this potential. nih.govacs.orgresearchgate.netnih.gov

Studies have shown that specific chalcone derivatives act as membrane-targeting agents. nih.govacs.orgnih.gov They can permeabilize the bacterial membrane, leading to the dissipation of the membrane potential. nih.govresearchgate.net This is often measured using voltage-sensitive fluorescent dyes, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)], which accumulate in cells with an intact membrane potential. researchgate.netbiorxiv.org When the membrane potential is dissipated, the dye is released, causing a detectable increase in fluorescence. researchgate.net

Research on novel amphiphilic chalcone derivatives demonstrated that they possess strong membrane-disrupting abilities, leading to the destruction of the transmembrane potential and increased membrane permeability. nih.gov Similarly, studies on other series of chalcones confirmed that their mode of action involves the dissipation of the bacterial membrane potential. acs.orgnih.gov This disruption of the membrane's barrier function is a rapid mechanism that ultimately leads to bacterial cell death. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of Fluorinated and Hydroxychalcones

Influence of Fluorine Substituents on Biological Activities

The introduction of fluorine into the chalcone (B49325) scaffold has been a strategic approach in medicinal chemistry to enhance the pharmacological profile of these compounds. malariaworld.orgmdpi.com The unique properties of the fluorine atom, such as its high electronegativity and small size, can lead to profound changes in the molecule's physicochemical and biological characteristics. malariaworld.org

The substitution of hydrogen with fluorine in chalcone molecules can lead to an increase in lipophilicity, which is a critical factor for improved absorption and bioavailability. researchgate.netresearchgate.net This enhanced lipophilicity can facilitate the passage of the compound across biological membranes. researchgate.net Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic transformations. malariaworld.orgresearchgate.net This increased metabolic stability can prolong the biological half-life of the molecule, allowing for a more sustained therapeutic effect. researchgate.net The incorporation of trifluoromethyl (-CF3) groups, in particular, has been shown to significantly enhance chemical stability and lipophilicity. ijaar.co.in

The fluorine atom can participate in various non-covalent interactions with biological targets, such as proteins. researchgate.net X-ray crystallographic data has revealed that aromatic C-F units can favorably interact with amino acid residues at the active site of proteins. These interactions include the formation of hydrogen bonds with >N-H groups and C-F…C=O contacts. researchgate.net These bonding interactions contribute to a higher binding affinity for target molecules, which can translate to improved biological activity. researchgate.net For instance, in the context of monoamine oxidase-B (MAO-B) inhibitors, the carbonyl–Cys172 hydrogen bond acts as a pivotal point for the interaction of chalcone inhibitors. nih.gov Molecular docking studies have also shown that fluorinated chalcones can form hydrogen bonds and other interactions, such as π–π stacking and halogen bonds, with protein targets. acs.org

The position of the fluorine substituent on the chalcone rings (A and/or B) is a crucial determinant of its biological activity. researchgate.net Structure-activity relationship (SAR) analyses have shown that the placement of fluorine can modulate the compound's potency and selectivity for specific biological targets. researchgate.net

For example, a study on 4′-fluoro-2′-hydroxychalcones revealed that the position of other substituents in conjunction with the fluorine at the 4'-position influenced the antioxidant and anti-inflammatory activities. tandfonline.com Specifically, 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one demonstrated significant anti-inflammatory activity. tandfonline.comtandfonline.com In another study, the introduction of a trifluoromethyl group at the meta or para position of the phenyl ring of chalcones improved both the potency and selectivity for MAO-B inhibition compared to the unsubstituted chalcone. nih.gov Conversely, moving the fluorine atom's position can lead to a decrease in inhibitory potency against certain targets. acs.org

Table 1: Effect of Substituent Position on the Biological Activity of 4′-fluoro-2′-hydroxychalcone Derivatives

| Compound | Substituents on B-ring | Antioxidant Activity (DPPH IC50 µg/mL) | Anti-inflammatory Activity (% inhibition) | Reference |

|---|---|---|---|---|

| 5a | 2,3-dimethoxy | 190.56 | - | tandfonline.com |

| 5b | 3,4-dimethoxy | - | 30-38% | tandfonline.comtandfonline.com |

| 5c | 4-thiomethoxy | 283.13 | - | tandfonline.com |

| 5d | 4-methoxy | - | 54-62% | tandfonline.comtandfonline.com |

Data derived from a study on a series of novel 4′-fluoro-2′-hydroxychalcones. tandfonline.comtandfonline.com

Significance of the 2'-Hydroxyl Group

The hydroxyl group at the 2'-position of the A-ring in chalcones is a key structural feature that significantly contributes to their biological activities.

2'-Hydroxychalcones are not only biologically active in their own right but also serve as crucial intermediates in the biosynthesis and chemical synthesis of flavonoids, a large and important class of natural products. nih.govtargetmol.com They can be converted into various types of flavonoids, including flavanones, flavones, and flavonols, through cyclization reactions. nih.govresearchgate.net The isomerization of 2'-hydroxychalcones to flavanones can occur under acidic or basic conditions, as well as through other methods like thermolysis and photolysis. researchgate.netekb.eg This transformation involves an intramolecular cyclization, where the 2'-hydroxyl group attacks the α,β-unsaturated system, leading to the formation of the heterocyclic C-ring characteristic of flavonoids. nih.govekb.eg

Effects of Substitutions on Aromatic Rings (Ring A and Ring B)

The introduction of different functional groups onto the chalcone scaffold allows for the fine-tuning of its biological profile. jchemrev.com The electronic and steric properties of these substituents play a crucial role in the molecule's interaction with biological targets.

Substitutions on Ring A are critical for modulating the activity of chalcones. The presence of a 2'-hydroxyl group is a common feature in many biologically active natural chalcones and is considered important for the stability of the structure. chalcogen.ro It has been reported as critical for both antioxidant and anti-inflammatory activities. tandfonline.com

Fluorine substitution, in particular, has been shown to enhance biological activities. tandfonline.com The incorporation of a fluoro group at the 4'-position, as in 4'-fluoro-2'-hydroxychalcones, is a strategy used to develop potent anti-inflammatory agents. tandfonline.com Furthermore, fluoro-substitution at the para-position on Ring A has been associated with significant antifungal activity. nih.gov In general, the inclusion of fluorine can improve metabolic stability and bioabsorption due to its lipophilic effects. researchgate.net

The presence of hydroxyl groups can significantly impact activity. An increase in the number of hydroxyl groups on Ring A may influence anti-inflammatory effects, though the outcome is also dependent on the substituents on Ring B. sci-hub.se For instance, the combination of a meta-hydroxyl group and a para-methoxy group in Ring A was found to be effective for antifungal activity. jocpr.com However, introducing electron-donating groups like hydroxyl (OH), methyl (CH3), and methoxy (B1213986) (OCH3) at the para-position in Ring A has been shown to produce inactive chalcones in some antifungal studies. jocpr.com

Table 1: Effect of Ring A Substituents on Chalcone Activity

| Substituent | Position(s) | Observed Effect | Reference |

|---|---|---|---|

| 2'-Hydroxy | ortho | Considered crucial for antioxidant and anti-inflammatory activity; stabilizes the structure. | chalcogen.rotandfonline.com |

| Fluoro | para (4') | Enhances anti-inflammatory and antifungal activities; improves metabolic stability. | nih.govtandfonline.comresearchgate.net |

| Dihydroxy | 2',4' | Can increase anti-inflammatory activity, dependent on Ring B substitution. | sci-hub.se |

| Hydroxy/Methoxy | meta-OH, para-OCH3 | Effective combination for antifungal activity. | jocpr.com |

| Methyl | para | Led to inactive compounds in some antifungal assays. | jocpr.com |

Substitutions on Ring B also play a pivotal role in defining the pharmacological profile of chalcones. Methoxy groups are frequently studied substituents. For example, dimethoxy and trimethoxy substitutions on Ring B have been associated with promising antioxidant and anti-inflammatory activities. tandfonline.com Specifically, methoxy substitution at the para-position of Ring B has been shown to exhibit greater anticancer activity than substitution at the meta-position. researchgate.net In some cases, replacing three hydrogen atoms on the phenyl B ring with methoxy groups resulted in the most active compounds. rsc.org

Halogen substituents on Ring B significantly influence activity. A chlorine atom at the para-position of Ring B has been linked to potent activity against the MAO-B isoform. nih.gov In studies of 3'-hydroxychalcones, halogen substituents at position 4 of the B ring led to strong inhibitory effects on lettuce germination. mdpi.com The presence of electron-withdrawing groups, such as halogens, on Ring B has been correlated with enhanced anti-inflammatory activity. sci-hub.se

Nitro groups, which are strong electron-withdrawing groups, also impact biological activity. The introduction of a nitro group at the meta-position of Ring B resulted in a chalcone derivative with high cytotoxic effects in several cancer cell lines. nih.gov

Replacing the phenyl Ring B with heterocyclic moieties is another common strategy. Studies have shown that the most active 3'-hydroxychalcones in terms of herbicidal activity were those containing nitrogen-based heterocyclic rings. mdpi.com The inclusion of a thiophene (B33073) ring as Ring B has also been explored, with substitutions on this ring modulating antifungal activity. jocpr.com

Table 2: Effect of Ring B Substituents on Chalcone Activity

| Substituent/Moiety | Position(s) | Observed Effect | Reference |

|---|---|---|---|

| Methoxy (OCH3) | para | Greater anticancer activity compared to meta-position. | researchgate.net |

| Dimethoxy/Trimethoxy | Various | Associated with good antioxidant, anti-inflammatory, and anticancer activities. | tandfonline.comrsc.org |

| Halogen (e.g., Cl) | para | Potent MAO-B inhibition; enhanced anti-inflammatory activity. | sci-hub.senih.gov |

| Nitro (NO2) | meta | High cytotoxic effects on cancer cell lines. | nih.gov |

| Heterocyclic (Nitrogen-containing) | - | High herbicidal activity. | mdpi.com |

| Thiophene | - | Serves as a Ring B substitute with modulated antifungal activity based on further substitutions. | jocpr.com |

The balance between hydrophobic and hydrophilic properties, often quantified by the partition coefficient (log P), is a critical determinant of a chalcone's biological activity. scielo.org.co The lipophilicity of the molecule affects its ability to cross cell membranes and interact with target proteins. mdpi.com

The introduction of certain substituents can significantly alter these properties. For example, a dibromo or trifluoromethyl substitution on Ring B was found to enhance the lipophilic character of the chalcone. juniperpublishers.com Conversely, hydrophilic residues in a target protein's binding pocket, such as glutamate (B1630785) and threonine, can better stabilize chalcone derivatives that possess polar substituents like hydroxyl groups. mdpi.com In contrast, hydrophobic residues like valine and leucine (B10760876) can establish favorable interactions with hydrophobic substituents, such as methoxy groups. mdpi.com

In some studies on antimalarial chalcones, size and hydrophobicity were identified as critical parameters for activity. nih.gov It has been observed that hydroxylated chalcones were often less active than their corresponding alkoxylated (e.g., methoxylated) analogues, which could be related to differences in hydrophobicity and membrane permeability. nih.gov The hydrophobic or hydrophilic character of a chalcone can also be pH-dependent, which has implications for its absorption in different physiological environments. scielo.org.co For antibacterial activity, increased lipophilicity in Ring A has been shown to be beneficial. nih.gov

Stereochemical Considerations and Conformational Preferences

The three-dimensional structure of chalcones, dictated by their stereochemistry and conformational possibilities, is fundamental to their biological function.

Chalcones possess an α,β-double bond, which allows for the existence of cis (Z) and trans (E) geometric isomers. jchemrev.comjchemrev.com The trans isomer is thermodynamically more stable and therefore the most common and prevalent form found in nature and synthetic preparations. jchemrev.comjchemrev.comfabad.org.truwlax.edu The cis configuration is considered unstable due to significant steric hindrance between the carbonyl group and the B-ring. jchemrev.comjchemrev.comacs.orgfabad.org.tr The large coupling constant (typically around 17 Hz) observed for the vinylic protons in ¹H NMR spectra confirms the trans geometry of the double bond. juniperpublishers.comufms.br Because the E isomer is the most stable and has the lowest heat of formation, it is the isomer predominantly isolated. jchemrev.comjchemrev.com

In addition to geometric isomerism, chalcones exhibit conformational isomerism around the single bond connecting the carbonyl group and the α-carbon (Cγ−Cα). ru.nl This rotation leads to two primary conformers: s-cis and s-trans, which describe the relative orientation of the C=O and C=C double bonds. acs.org

Theoretical and experimental studies have shown that the s-cis conformer is generally more stable than the s-trans conformer for most chalcones. acs.orgufms.br The s-cis conformer tends to be fully or nearly planar, which allows for stronger conjugation across the molecule. acs.orgfabad.org.tr In contrast, the s-trans conformer is often forced into a nonplanar geometry due to steric hindrance between hydrogen atoms of the enone moiety and the B-ring. acs.orgfabad.org.tr The energy difference favoring the s-cis conformer can be significant. acs.org However, the coexistence of both conformers in solution has been suggested by IR studies showing two distinct peaks for the carbonyl stretching mode. fabad.org.tr The higher planarity of the s-cis conformer results in a greater stabilizing effect from electron delocalization. ufms.br

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of 5'-Fluoro-2'-hydroxychalcone with various protein targets.

Molecular docking simulations are frequently employed to investigate how this compound and its analogs interact with the active sites of target proteins. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), indicates the stability of the ligand-protein complex; a lower energy value typically signifies a more stable interaction. unja.ac.id